3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione
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Overview
Description
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione is a synthetic compound belonging to the pyrimidinedione family. This compound is characterized by the presence of a pyrimidinedione core with a 6-chlorohexyl group and a fluorine atom attached to it. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic conditions.
Introduction of the 6-Chlorohexyl Group: The 6-chlorohexyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyluracil: A related compound with similar structural features.
Triazole-Pyrimidine Hybrids: Compounds with a pyrimidine core and additional functional groups.
Uniqueness
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
This detailed article provides an overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
139593-09-2 |
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Molecular Formula |
C11H16ClFN2O3 |
Molecular Weight |
278.71 g/mol |
IUPAC Name |
3-(6-chlorohexoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16ClFN2O3/c12-5-3-1-2-4-6-18-8-15-10(16)9(13)7-14-11(15)17/h7H,1-6,8H2,(H,14,17) |
InChI Key |
FSQIZBJJWQKMJN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCCCCCl)F |
Synonyms |
1-((6-chlorohexyloxy)methyl)-5-fluorouracil CHOM-5-FU |
Origin of Product |
United States |
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